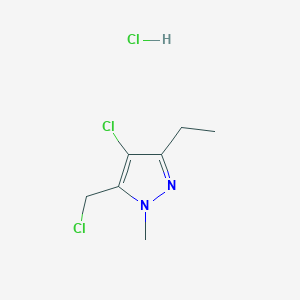

3-(1-benzothiophen-2-yl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Fluorescence Chemosensors

- Pyrazoline-benzothiazole derivatives, including structures similar to 3-(1-benzothiophen-2-yl)-1H-pyrazole, have been synthesized and shown to act as fluorescent chemosensors for detecting metal ions such as Cu²⁺, Fe³⁺, and Fe²⁺. These compounds' fluorescence intensity changes in the presence of these ions, suggesting applications in environmental monitoring and biochemistry (Asiri et al., 2019).

Synthesis and Characterization of Derivatives

- Research on derivatives of this compound has led to the development of novel compounds with potential antimicrobial and anti-inflammatory activities. Such studies provide insights into the structural requirements for biological activity and could lead to new therapeutic agents (Kendre et al., 2015).

Antifungal Activities

- New series of pyrazoline derivatives have been synthesized and evaluated for their antifungal activities against various Candida species. This research highlights the potential for developing new antifungal agents based on the this compound scaffold, which could address the need for new treatments due to the rising resistance to existing antifungals (Ozdemir et al., 2010).

Heterocyclic Synthesis

- The reactivity of compounds related to this compound has been explored in the synthesis of a wide array of heterocyclic compounds. These synthetic routes offer pathways to create structurally diverse libraries of compounds for pharmaceutical screening and materials science applications (Roman, 2013).

Biological Evaluation for Antidepressant Activity

- Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, a class of compounds related to this compound, have been synthesized and evaluated for their antidepressant activity. This research points to the potential of these compounds in developing new treatments for depression, highlighting the therapeutic relevance of the core pyrazole structure (Mathew et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzo[b]thiophene derivatives, have been found to interact with beta-lactamase in escherichia coli .

Biochemical Pathways

It is known that benzo[b]thiophene derivatives can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

Similar compounds like ipragliflozin, which has a benzothiophene ring, show good pharmacokinetic properties following oral dosing . The bioavailability of such compounds can be influenced by factors such as absorption rate, distribution within the body, metabolism rate, and the rate and route of excretion.

Result of Action

Similar compounds have shown micromolar affinity towards certain targets, indicating potential biological activity .

properties

IUPAC Name |

5-(1-benzothiophen-2-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)7-11(14-10)9-5-6-12-13-9/h1-7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMXFAUOPSBJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2699398.png)

![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2699401.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propane-1-sulfonamide](/img/structure/B2699402.png)

![Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate](/img/structure/B2699403.png)

![N-[2-(1-Methyltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2699404.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699405.png)

![(2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2699410.png)

![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)